molecular formula C21H26N2 B1348119 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane CAS No. 77415-72-6

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane

Cat. No.: B1348119
CAS No.: 77415-72-6
M. Wt: 306.4 g/mol
InChI Key: WPXWNSDBRUCWKS-UHFFFAOYSA-N
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Description

2,7-Dibenzyl-2,7-diazaspiro[44]nonane is a chemical compound with the molecular formula C21H26N2 It is a member of the diazaspiro family, characterized by a spirocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane typically involves the reaction of benzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization to form the spirocyclic structure. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or ethanol, with the addition of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the modulation of glucose metabolism in diabetic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure with benzyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,7-dibenzyl-2,7-diazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-3-7-19(8-4-1)15-22-13-11-21(17-22)12-14-23(18-21)16-20-9-5-2-6-10-20/h1-10H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXWNSDBRUCWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364033
Record name 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77415-72-6
Record name 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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